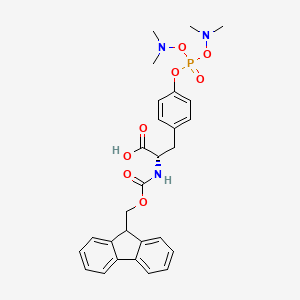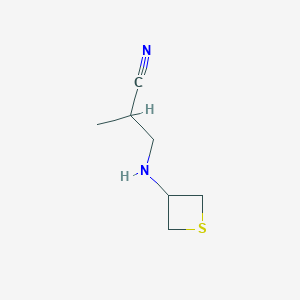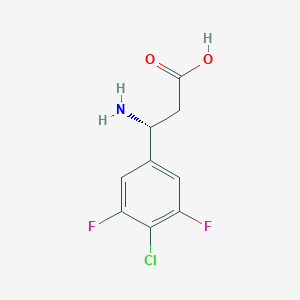
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 4-chloro-3,5-difluorophenyl group attached to the third carbon of the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3,5-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Amination: The halogenated benzene undergoes a nucleophilic substitution reaction with an amine to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Nitrated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Trifluorotoluene: An organic compound with similar fluorine substitution, used as a solvent and intermediate in organic synthesis.
3,4,5-Trimethoxycinnamamide: A compound with anticancer activity, structurally similar due to the presence of multiple substituents on the aromatic ring.
Uniqueness: (3R)-3-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid is unique due to its specific combination of chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8ClF2NO2 |
|---|---|
Peso molecular |
235.61 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClF2NO2/c10-9-5(11)1-4(2-6(9)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
Clave InChI |
OCGHHZCFFGTYOD-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)Cl)F)[C@@H](CC(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1F)Cl)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
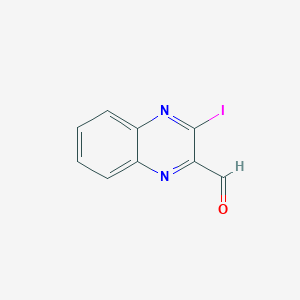
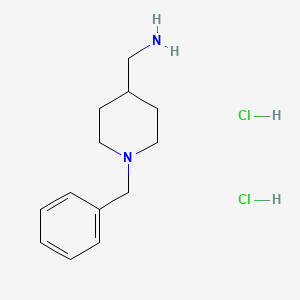

![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
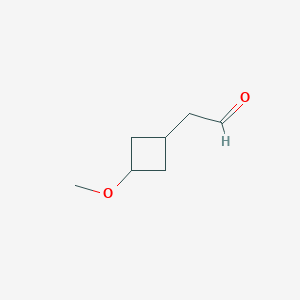
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
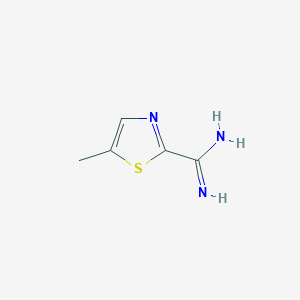
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)

